2-Chloro-1,1,1-trifluoroethane
Overview
Description
2-Chloro-1,1,1-trifluoroethane is a halogenated hydrocarbon with the molecular formula C2H2ClF3. It is a dense, highly volatile, clear, colorless, nonflammable liquid with a chloroform-like sweet odor .
Mechanism of Action
Target of Action
2-Chloro-1,1,1-trifluoroethane is primarily used as a chemical intermediate in the production of the anaesthetic halothane . Therefore, its primary targets are likely to be similar to those of halothane, which include various proteins in the central nervous system that contribute to its anesthetic effects .
Mode of Action
It is known that halothane, a product of this compound, works by depressing nerve conduction, breathing, and cardiac contractility . It is likely that this compound has a similar effect.
Biochemical Pathways
It has been shown to undergo a dechlorination reaction when incubated with rat liver microsomes and an nadph-generating system, producing trifluoroacetaldehyde hydrate as the only metabolite .
Pharmacokinetics
It is known that it is a colorless gas under standard conditions and is partially soluble in water . This suggests that it could be absorbed through inhalation and distributed throughout the body via the bloodstream.
Result of Action
It is known that halothane, a product of this compound, can produce surgical anesthesia within two to five minutes after induction . It is likely that this compound has a similar effect.
Action Environment
It is known that it is a colorless gas under standard conditions and is partially soluble in water . This suggests that its action could be influenced by factors such as temperature and humidity.
Biochemical Analysis
Biochemical Properties
2-Chloro-1,1,1-trifluoroethane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme cytochrome P450 2E1 (CYP2E1), which is involved in the metabolism of many xenobiotics. The interaction between this compound and CYP2E1 leads to the formation of reactive metabolites, which can further interact with cellular macromolecules . Additionally, this compound can undergo dechlorination reactions in the presence of liver microsomes, producing trifluoroacetaldehyde hydrate as a metabolite .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. Inhalation experiments have demonstrated that this compound can cause nasal and lung damage, as well as atrophy of the thymus, spleen, testes, and ovaries . It also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound has been associated with increased thyroid weight in male rats, indicating potential endocrine disruption .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It binds to cholinergic potassium channels, NMDA receptors, and calcium channels, causing hyperpolarization in neurons . This hyperpolarization prevents neurons from firing, leading to an overall inhibitory effect. Additionally, this compound can inhibit the synthesis of 5-hydroxytryptamine in brain tissue, likely at the tryptophan hydroxylase step . These interactions contribute to its effects on cellular function and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions but can degrade under extreme temperatures or in the presence of strong oxidizing agents . Long-term exposure to this compound has been associated with chronic toxicity, including nasal and lung damage, as well as reproductive toxicity . These effects highlight the importance of monitoring the stability and degradation of the compound in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause minimal toxicity, while higher doses can lead to significant adverse effects. For example, inhalation of high concentrations of this compound has been shown to cause nasal and lung damage, as well as atrophy of the thymus, spleen, testes, and ovaries in rats . Additionally, high doses have been associated with increased incidences of uterine carcinomas and benign testicular tumors .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by the enzyme cytochrome P450 2E1 (CYP2E1), leading to the formation of reactive metabolites such as trifluoroacetaldehyde hydrate . These metabolites can further interact with cellular macromolecules, potentially leading to toxic effects. The compound can also undergo dechlorination reactions, producing trifluoroacetaldehyde hydrate as a major metabolite .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. The compound is partially soluble in water and can be transported across cell membranes . It is distributed throughout various tissues, including the liver, lungs, and reproductive organs . The presence of specific transporters or binding proteins that facilitate its transport and distribution within cells has not been extensively studied.
Subcellular Localization
The subcellular localization of this compound is not well-documented. Its interaction with cellular organelles such as the endoplasmic reticulum and mitochondria can be inferred from its metabolic pathways. The compound’s metabolites, such as trifluoroacetaldehyde hydrate, may localize to specific subcellular compartments, influencing their activity and function
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-1,1,1-trifluoroethane can be synthesized through the fluorination of this compound (HCFC-133a) using chromium-based catalysts. Ordered chromium(III) oxide nanorods and nanoparticles have been used as catalysts for this reaction, with the nanorods showing higher activity due to their higher content of chromium(VI) species .
Industrial Production Methods: In industrial settings, this compound is produced through a liquid-phase reaction involving fluorination catalysts. The process is designed to achieve high selectivity and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1,1,1-trifluoroethane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form trifluoroacetic acid or trifluoroethanol under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as potassium hydroxide (KOH) are commonly used in these reactions.
Oxidation: Catalysts like chromium(III) oxide and specific temperature conditions are required for oxidation reactions.
Major Products:
Trifluoroacetic Acid: Formed through oxidation reactions.
Trifluoroethanol: Another product of oxidation reactions.
Scientific Research Applications
2-Chloro-1,1,1-trifluoroethane has several applications in scientific research:
Comparison with Similar Compounds
1,1,1-Trifluoro-2-chloroethane: Similar in structure but lacks the bromine atom.
1,1,1-Trifluoro-2-bromoethane: Similar but with a bromine atom instead of chlorine.
Uniqueness: 2-Chloro-1,1,1-trifluoroethane is unique due to its specific combination of chlorine and fluorine atoms, which gives it distinct chemical properties and makes it suitable for specific applications such as an inhalation anesthetic and a chemical intermediate .
Properties
IUPAC Name |
2-chloro-1,1,1-trifluoroethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2ClF3/c3-1-2(4,5)6/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXIKYKBLDZZNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2ClF3, Array | |
Record name | 1-CHLORO-2,2,2-TRIFLUOROETHANE | |
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Record name | CHLOROTRIFLUOROETHANE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID5020289 | |
Record name | 2-Chloro-1,1,1-trifluoroethane | |
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Molecular Weight |
118.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1-Chloro-2,2,2-trifluoroethane is a colorless, odorless gas. It is shipped as a liquid under its own vapor pressure. Contact with the liquid may cause frostbite to unprotected skin. It can asphyxiate by the displacement of air. Exposure of the container to fire or heat can cause it to rupture violently and rocket., Gas or Vapor; Liquid, A colorless gas; Shipped as a liquid under its own vapor pressure; [CAMEO], COMPRESSED LIQUEFIED GAS. | |
Record name | 1-CHLORO-2,2,2-TRIFLUOROETHANE | |
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Record name | Ethane, 2-chloro-1,1,1-trifluoro- | |
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Record name | 2-Chloro-1,1,1-trifluoroethane | |
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Record name | CHLOROTRIFLUOROETHANE | |
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Boiling Point |
6.1 °C, 6.9 °C | |
Record name | 1,1,1-TRIFLUORO-2-CHLOROETHANE | |
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Record name | CHLOROTRIFLUOROETHANE | |
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Solubility |
In water, 9,200 mg/l @ 25 °C, Solubility in water, g/100ml at 25 °C: 0.89 | |
Record name | 1,1,1-TRIFLUORO-2-CHLOROETHANE | |
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Record name | CHLOROTRIFLUOROETHANE | |
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Density |
1.389 g/cu cm @ 0 °C, Relative density (water = 1): 1.4 | |
Record name | 1,1,1-TRIFLUORO-2-CHLOROETHANE | |
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Vapor Density |
Relative vapor density (air = 1): 4.1 | |
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Vapor Pressure |
Vapor pressure, kPa at 20 °C: 180 | |
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CAS No. |
75-88-7; 1330-45-6, 75-88-7 | |
Record name | 1-CHLORO-2,2,2-TRIFLUOROETHANE | |
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Record name | 2-Chloro-1,1,1-trifluoroethane | |
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Record name | 1,1,1-Trifluoro-2-chloroethane | |
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Record name | Ethane, 2-chloro-1,1,1-trifluoro- | |
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Record name | 2-Chloro-1,1,1-trifluoroethane | |
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Record name | Chloro-1,1,1-trifluoroethane | |
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Record name | 2-CHLORO-1,1,1-TRIFLUOROETHANE | |
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Record name | 1,1,1-TRIFLUORO-2-CHLOROETHANE | |
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Melting Point |
-105.3 °C, -105.5 °C | |
Record name | 1,1,1-TRIFLUORO-2-CHLOROETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6949 | |
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Record name | CHLOROTRIFLUOROETHANE | |
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Synthesis routes and methods I
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of 2-Chloro-1,1,1-trifluoroethane is C2H3ClF3. It has a molecular weight of 120.48 g/mol.
A: Chromium-based catalysts, particularly CrOx supported on materials like Y2O3 and Al2O3, are effective in catalyzing the fluorination of this compound to produce 1,1,1,2-tetrafluoroethane. [, , ]
A: Yes, computational models based on quantum chemical calculations have been developed to predict the rate of hydrogen-atom abstraction from this compound by cytochrome P450 enzymes. These models correlate well with in vitro biotransformation rates observed in rat and human liver microsomes. []
A: The structure of halogenated alkanes significantly influences their metabolic stability and potential for toxicity. For example, the presence and position of bromine, chlorine, and fluorine atoms directly impact the rate of hydrogen-atom abstraction by cytochrome P450 enzymes. [] Replacing a chlorine atom with a fluorine atom can reduce the rate of metabolism and potentially decrease toxicity. []
A: Prolonged exposure to this compound at low concentrations (50 ppm) has been shown to cause mild liver damage in rats. [] This suggests potential health risks for individuals with occupational exposure to this compound. []
A: Yes, 2-Chloro-1,1-difluoroethene (CDE), a reductive metabolite of this compound, has been shown to bind to microsomal proteins in the liver. [] This binding suggests the potential for CDE to contribute to halothane-induced liver injury.
A: Gas chromatography coupled with mass spectrometry (GC/MS) is a common method for analyzing this compound and its metabolites. [, , , ] This technique allows for the separation and identification of different volatile compounds present in complex mixtures.
A: this compound (HCFC-133a), although having a lower ozone depletion potential than CFCs, still contributes to ozone layer depletion. This has led to research focusing on its replacement with more environmentally friendly alternatives. [, ]
A: 1,1,1,2-Tetrafluoroethane (HFC-134a) has been investigated as a potential replacement for this compound in applications like refrigeration. [, ] While HFC-134a does not contribute to ozone depletion, it is a potent greenhouse gas.
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